REACTION_CXSMILES
|
[OH-:1].[Na+:2].C(C(CCCC)[CH2:6][OH:7])C.[C:12]1([CH3:19])[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C(C)=CC=CC=1>[C:12]1([CH3:19])[C:13]([C:6]([O-:7])=[O:1])=[CH:14][CH:15]=[CH:16][C:17]=1[OH:18].[Na+:2] |f:0.1,5.6|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
433 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A five liter flask was equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle, Dean-Stark trap and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The batch was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
to collect the water
|
Name
|
|
Type
|
|
Smiles
|
C=1(C(=CC=CC1O)C(=O)[O-])C.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |